2-Hydroxycyclohexanecarboxylic acid

Organic Synthesis Medicinal Chemistry Building Blocks

Secure your supply of this non-negotiable chiral scaffold. Unlike liquid analogs (mp 28-30°C), this solid (mp 67-71°C) simplifies handling and enables purification by recrystallization. Its bifunctional nature (two H-bond donors) and four stereoisomers, including a high-yielding trans route (95.8%), are essential for constructing complex architectures in medicinal chemistry and agrochemical discovery. Avoid project derailment by choosing the precise cyclohexane-based scaffold linked to patented choleretic and antispastic compounds.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 609-69-8
Cat. No. B3021824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxycyclohexanecarboxylic acid
CAS609-69-8
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)O)O
InChIInChI=1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1
InChIKeySNKAANHOVFZAMR-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxycyclohexanecarboxylic Acid (CAS 609-69-8): A Procurement-Ready Overview of a Versatile Bifunctional Cyclic Building Block


2-Hydroxycyclohexanecarboxylic acid (CAS 609-69-8) is a hydroxy monocarboxylic acid, functionally related to cyclohexanecarboxylic acid, with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol [1]. It features a cyclohexane ring bearing both a hydroxyl group and a carboxylic acid group at adjacent carbons, establishing its role as a versatile bifunctional building block in organic synthesis [2]. This compound exists as a mixture of cis and trans isomers, providing a unique stereochemical landscape that includes four possible stereoisomers , a feature central to its utility in chiral synthesis.

Why 2-Hydroxycyclohexanecarboxylic Acid Cannot Be Casually Replaced by Common Analogs in Critical R&D Workflows


Simply substituting 2-hydroxycyclohexanecarboxylic acid with a structurally similar analog like cyclohexanecarboxylic acid or 2-hydroxybenzoic acid can derail a project due to profound differences in reactivity, physical state, and biological behavior. While cyclohexanecarboxylic acid lacks the hydroxyl group necessary for bifunctional derivatization , 2-hydroxybenzoic acid introduces an aromatic ring that fundamentally alters its conformation and acid strength (pKa ~2.98 vs. ~4.95 for the target compound) . Even the ring size matters: homologous cyclopentane derivatives exhibit different solid-state packing and melting behavior [1]. The following quantitative evidence underscores why this specific cyclohexane-based scaffold is often non-negotiable.

2-Hydroxycyclohexanecarboxylic Acid: Quantifiable Differentiation Evidence Against Key Analogs


Bifunctional Reactivity vs. Cyclohexanecarboxylic Acid

Unlike its non-hydroxylated analog cyclohexanecarboxylic acid, 2-hydroxycyclohexanecarboxylic acid features both a hydroxyl and a carboxylic acid group, enabling dual-site derivatization. This is quantified by its hydrogen bond donor count of 2, compared to 1 for cyclohexanecarboxylic acid [1]. The presence of the adjacent hydroxyl group also accelerates the hydrolysis of its corresponding ethyl ester by a factor of 10 to 21 compared to the non-hydroxylated cyclohexane carboxylate ester, a clear demonstration of neighboring group participation that is absent in the simpler analog [2].

Organic Synthesis Medicinal Chemistry Building Blocks

Solid-State Handling and Purification Advantages Over Liquid Cyclohexanecarboxylic Acid

2-Hydroxycyclohexanecarboxylic acid is a solid at room temperature with a melting point of 67-71 °C , while its close analog cyclohexanecarboxylic acid is a liquid with a melting point of 28-30 °C . This physical state difference is paramount for handling, storage, and purification workflows where solid materials are preferred for crystallization and accurate weighing. Furthermore, the target compound exhibits significantly lower solubility in water (estimated 165 g/L [1]) compared to the lower melting, more lipophilic cyclohexanecarboxylic acid (estimated from Log P of 1.89 vs 0.66 for the target) [2], offering distinct options for extraction and partitioning.

Chemical Process Formulation Purification

Chiral Scaffold Diversity vs. Aromatic 2-Hydroxybenzoic Acid

In stark contrast to the planar, achiral 2-hydroxybenzoic acid (salicylic acid), 2-hydroxycyclohexanecarboxylic acid offers a rich stereochemical platform. The saturated cyclohexane ring introduces conformational flexibility and the potential for up to four distinct stereoisomers ((1R,2R), (1S,2S), (1R,2S), (1S,2R)) . This is a critical differentiator for applications in asymmetric synthesis and chiral resolution. While 2-hydroxybenzoic acid has a much lower pKa (~2.98 ) and a planar structure suited for different types of interactions, the cyclohexane scaffold provides a three-dimensional, chiral environment that is essential for exploring stereospecific biological activities and creating libraries of conformationally diverse molecules.

Chiral Chemistry Asymmetric Synthesis Medicinal Chemistry

Conformational Preference for Trans Isomer vs. Smaller Cyclopentane Homolog

When synthesized via a patented process starting from epoxycyclohexane, the target compound is produced in high yield (95.8%) with a distinct cis:trans isomer ratio of 2.3:7.7, demonstrating a strong synthetic bias toward the thermodynamically more stable trans isomer [1]. This contrasts with the homologous cyclopentane derivative, which exhibits different solid-state packing and melting behavior, with distinct cis and trans isomers melting at 52-53.4°C and 68.3-69.0°C respectively [2]. The predictable conformational preference of the cyclohexane system (chair conformation, substituent orientation) is a key advantage for researchers aiming to isolate a specific stereoisomer.

Conformational Analysis Stereochemistry Process Chemistry

Differential Reactivity Based on Stereochemistry vs. Achiral Analogs

The stereochemical configuration of the hydroxyl and carboxylic acid groups profoundly impacts chemical reactivity, a feature absent in achiral analogs. A study on permanganate oxidation revealed a stark difference between isomers: the cis isomer exhibited a bell-shaped rate maximum in its pH-rate profile around pH 6, while the trans isomer and the parent compound cyclohexanol did not [1]. This stereospecific pH-dependent reactivity is a unique handle for selective transformations and is not observable with a single-isomer or achiral molecule like 2-hydroxybenzoic acid.

Reactivity Profiling Stability Process Development

Optimized Application Scenarios for 2-Hydroxycyclohexanecarboxylic Acid Based on Validated Evidence


Chiral Building Block for Asymmetric Synthesis

The presence of four potential stereoisomers and the high yielding (95.8%) synthetic route that favors the trans isomer [1] make this compound a prime candidate for creating stereoisomerically pure building blocks. Its bifunctional nature (H-bond donor count of 2) enables dual derivatization, essential for constructing complex chiral architectures for medicinal chemistry or agrochemical discovery [2].

Solid-Phase Chemistry and Easy-Purification Workflows

With a melting point of 67-71 °C [1], this compound is a solid at room temperature, a significant advantage over liquid analogs like cyclohexanecarboxylic acid (mp 28-30 °C) [2]. This property simplifies handling, weighing, and storage. Furthermore, it enables purification via recrystallization, a critical process step for achieving high purity (>98.0% as per commercial standards) in both research and scale-up settings.

Stereospecific Probe in Conformational and Reactivity Studies

The distinct pH-rate profile for the oxidation of its cis isomer, which shows a bell-shaped maximum at pH 6 absent in the trans isomer [1], makes this compound a powerful probe for studying stereoelectronic effects and neighboring group participation. Researchers can use this differential reactivity to design selective synthetic transformations or investigate fundamental questions of molecular conformation and reactivity.

Key Intermediate for Patent-Backed Pharmaceutical Motifs

This scaffold is central to a family of compounds with demonstrated choleretic and antispastic activity, as evidenced by patents on basic esters of substituted hydroxycyclohexanecarboxylic acids [1]. The parent acid is the essential precursor for generating these biologically active esters. Its use as a starting material provides a direct link to intellectual property and a defined path to known bioactive structures, de-risking early-stage drug discovery efforts.

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